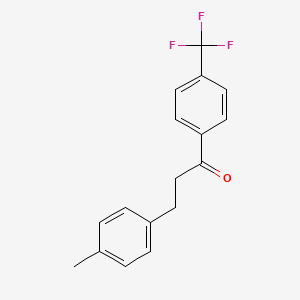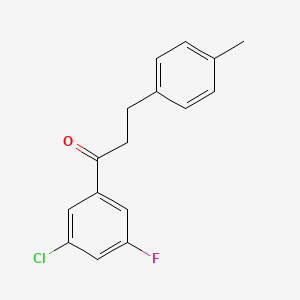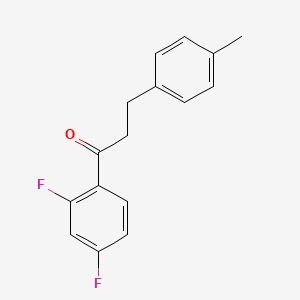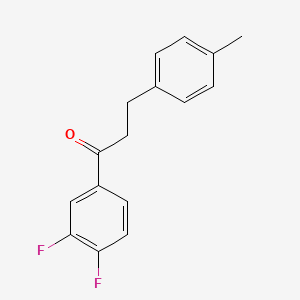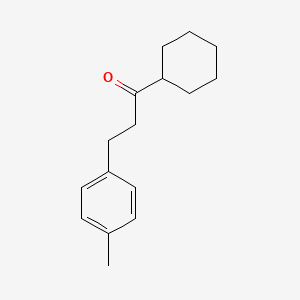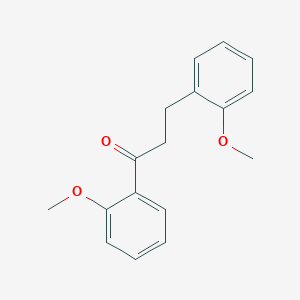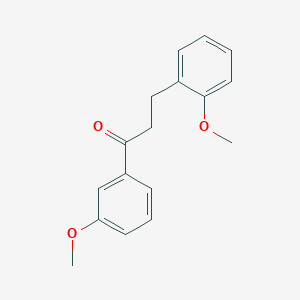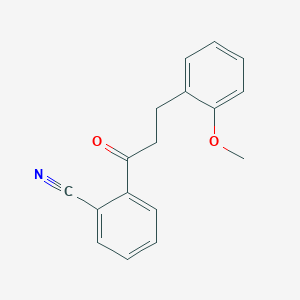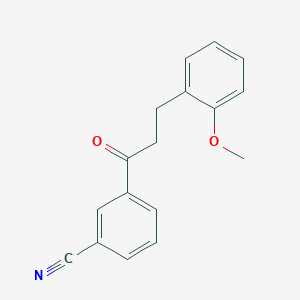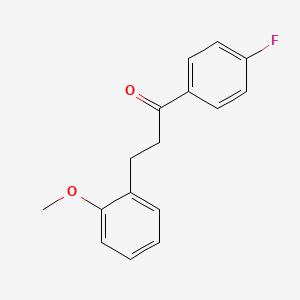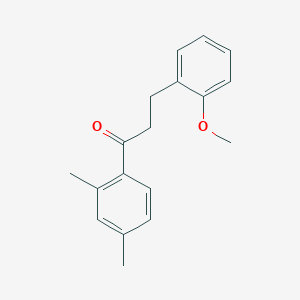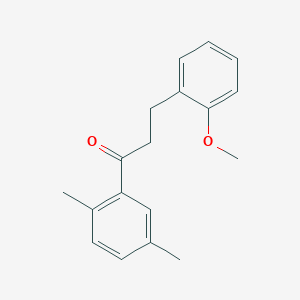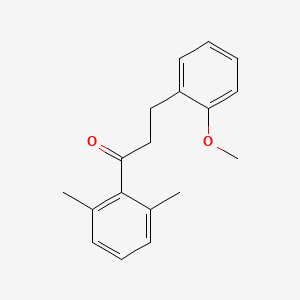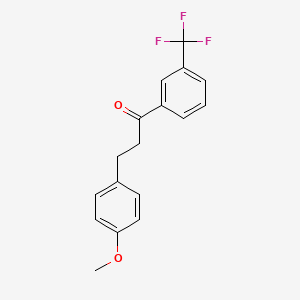
3-(4-Methoxyphenyl)-3'-trifluoromethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in various fields such as medicine, material science, and organic chemistry .
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties .Wissenschaftliche Forschungsanwendungen
Photoactivation in Chemical Biology
Björn Raimer and T. Lindel (2013) explored the use of 3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine in chemical biology. They demonstrated that irradiating this compound in the presence of phenol and tyrosine derivatives leads to Friedel-Crafts alkylations, suggesting a strategy for developing "cleaner" diazirines for use in chemical biology. This application highlights the compound's potential in facilitating specific chemical reactions under controlled conditions, particularly in the context of biological research (Raimer & Lindel, 2013).
Fluorescent Probes for Sensing pH and Metal Cations
K. Tanaka et al. (2001) researched the application of related compounds in the development of fluorescent probes. They found that these probes are sensitive to pH changes and selective in metal cation detection. Such compounds, including those structurally similar to 3-(4-methoxyphenyl)-3'-trifluoromethylpropiophenone, are applicable in environments where monitoring pH and metal cation concentration is crucial (Tanaka et al., 2001).
Potential Antitumor Agents Targeting Tubulin
A study by Thomas F. Greene et al. (2016) on a series of 3-phenoxy-1,4-diarylazetidin-2-ones, which share structural similarities with this compound, revealed potent antiproliferative compounds. These compounds showed promise as tubulin-targeting antitumor agents, indicating potential applications in cancer treatment (Greene et al., 2016).
Inhibiting Cell Proliferation and Inducing Apoptosis in Cancer Cells
Ling-Hu Lang et al. (2014) isolated a natural phenylpropionate derivative from Mirabilis himalaica, which showed specific inhibition of cancer cell growth and induced apoptosis in HepG2 cells. This research indicates the potential of structurally similar compounds in cancer therapy, particularly in targeting specific cancer cell lines (Lang et al., 2014).
Corrosion Inhibition in Metal Surfaces
F. Bentiss et al. (2009) explored the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound structurally related to this compound, in corrosion inhibition. The compound was effective in inhibiting acidic corrosion on mild steel, demonstrating its potential in materials science and industrial applications (Bentiss et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-15-8-5-12(6-9-15)7-10-16(21)13-3-2-4-14(11-13)17(18,19)20/h2-6,8-9,11H,7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDWFEMOTLOTMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644285 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898776-04-0 |
Source


|
| Record name | 3-(4-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

